(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is a chiral compound with a complex structure that includes a chlorine atom, a dibenzylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable alkene with chlorine to introduce the chlorine atom, followed by the addition of a dibenzylamino group through nucleophilic substitution. The final step often involves the reduction of a ketone intermediate to form the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may yield a secondary amine derivative.
Scientific Research Applications
(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amines and alcohols, such as (2R,3S)-2-amino-3-chloro-5-methylhexanol and (2R,3S)-1-chloro-3-amino-5-methylhexan-2-ol. These compounds share similar structural features but differ in the specific functional groups attached to the chiral centers.
Uniqueness
(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is unique due to its combination of a chlorine atom, a dibenzylamino group, and a hydroxyl group, which confer distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
(2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTZKLYFCBJELX-SFTDATJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444189 |
Source
|
Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171815-92-2 |
Source
|
Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.